7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is derived from its fused heterocyclic core and substituent positions. The parent structure, pyrido[1,2-a]pyrimidine , consists of a pyridine ring fused to a pyrimidine ring at positions 1 and 2 of the pyrimidine moiety (Figure 1). The numbering begins at the pyridine nitrogen (N1), proceeds through the fused pyrimidine ring (N3), and assigns positions to substituents as follows:
- 7-Methyl : A methyl group at position 7 on the pyridine ring.
- 4-Oxo : A ketone group at position 4 on the pyrimidine ring.
- 3-Carboxylic acid : A carboxylic acid substituent at position 3 on the pyrimidine ring.
This nomenclature aligns with IUPAC Rule B-1 for fused heterocyclic systems, prioritizing the pyrimidine ring’s lower locants for substituents.
Molecular Geometry and Crystallographic Characterization
The molecular geometry of this compound is defined by its planar fused-ring system and substituent orientations. While direct X-ray crystallographic data for this specific compound is limited, analogous pyrido[1,2-a]pyrimidine derivatives exhibit the following features:
The carboxylic acid group at position 3 introduces slight non-planarity due to steric interactions with the adjacent ketone group. Computational studies suggest a torsional angle of 8–12° between the carboxylic acid and the pyrimidine ring. Resonance effects from the conjugated π-system partially offset this distortion, maintaining aromaticity across the fused rings.
Tautomeric Behavior and Resonance Stabilization
The compound exhibits keto-enol tautomerism mediated by the 4-oxo group and the carboxylic acid substituent (Figure 2). Key tautomeric forms include:
- Keto form (4-oxo) : Dominant in nonpolar solvents, stabilized by conjugation with the pyrimidine ring’s π-system.
- Enol form (4-hydroxy) : Observed in polar protic solvents, facilitated by intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid.
Resonance stabilization arises from delocalization of the pyrimidine ring’s lone pairs and the carboxylic acid’s conjugated double bonds. Density functional theory (DFT) calculations predict a resonance energy of 28–32 kcal/mol for the fused-ring system, comparable to purine derivatives.
Comparative Analysis with Pyridopyrimidine Isomers
The structural and electronic properties of this compound differ significantly from pyridopyrimidine isomers (Table 1).
| Isomer | Ring Fusion | Aromaticity (NICS) | pKa (COOH) | Thermal Stability (°C) |
|---|---|---|---|---|
| Pyrido[1,2-a]pyrimidine-3-COOH | 1,2 | −12.3 | 3.1 | 220–240 |
| Pyrido[2,3-d]pyrimidine-3-COOH | 2,3 | −10.8 | 2.9 | 190–210 |
| Pyrido[3,4-d]pyrimidine-3-COOH | 3,4 | −9.5 | 3.4 | 180–200 |
Key distinctions:
- Aromaticity : The 1,2-fused isomer exhibits greater aromatic stabilization due to optimized π-orbital overlap.
- Acidity : The carboxylic acid’s pKa varies with the electron-withdrawing effects of the fused-ring system.
- Substituent effects : The 7-methyl group in the 1,2-fused isomer enhances steric shielding at position 3, reducing reactivity compared to other isomers.
Properties
IUPAC Name |
7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-3-8-11-4-7(10(14)15)9(13)12(8)5-6/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQXDUFCTSBBCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429230 | |
| Record name | 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33359-68-1 | |
| Record name | 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Key Reaction Parameters for Ethyl Ester Synthesis
| Parameter | Value |
|---|---|
| Reactants | DEEM, 2-amino-5-methylpyridine |
| Catalyst | DBU |
| Solvent | Acetonitrile |
| Temperature | 150°C (microwave) |
| Time | 20 minutes |
| Product (Ethyl Ester) | C₁₂H₁₂N₂O₃, MW 232.24 |
| CAS (Ethyl Ester) | 5435-82-5 |
Research Findings and Optimization
- Microwave Efficiency : The microwave-assisted method reduces reaction time from hours to minutes compared to conventional heating.
- Catalyst Role : DBU facilitates the cyclization by deprotonating intermediates, enhancing reaction kinetics.
- Byproduct Mitigation : Acetonitrile as a solvent minimizes side reactions, improving yield.
Table 2: Comparative Analysis of Ethyl Ester vs. Carboxylic Acid
| Property | Ethyl Ester (5435-82-5) | Carboxylic Acid (33359-68-1) |
|---|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₃ | C₁₀H₈N₂O₃ |
| Molecular Weight | 232.24 g/mol | 204.18 g/mol |
| Synthesis Step | Cyclocondensation | Ester Hydrolysis |
| Key Reagents | DEEM, DBU | NaOH/HCl |
Methodological Considerations
- Scalability : The microwave method is adaptable to industrial-scale synthesis using continuous flow reactors.
- Purity Control : Crystallization in dichloromethane/diethyl ether ensures high purity (>95%).
- Spectroscopic Validation : MS (ESI+) confirms product identity (m/z 233 [MH⁺]).
Chemical Reactions Analysis
Types of Reactions
7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrido[1,2-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity
- Anticancer Potential
- Enzyme Inhibition
Agricultural Applications
- Pesticide Development
- Plant Growth Regulators
Material Science
- Polymer Chemistry
- Nanomaterial Synthesis
Case Studies
Mechanism of Action
The mechanism of action of 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Positional Isomers: 6-Methyl and 8-Methyl Derivatives
Positional isomerism significantly influences physicochemical and biological properties:
- 6-Methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylic acid (CAS: 51081-65-3): This isomer has a methyl group at the 6-position and a carboxylic acid at the 2-position. Its molecular weight is 204.18 g/mol (C₉H₈N₂O₃), and it is reported to exhibit distinct reactivity in synthesis compared to the 7-methyl analog .
Key Insight: The 7-methyl derivative demonstrates superior diuretic activity in amide forms compared to quinoline-based analogs, as shown in studies by Ukrainets et al. (2008) .
Substituent Effects: Chloro and Bromo Analogs
Electron-withdrawing substituents like chlorine and bromine enhance molecular weight and modulate electronic properties:
- 7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS: 217181-68-5): Molecular weight 224.60 g/mol (C₉H₅ClN₂O₃).
- 7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid : Bromine substitution further elevates molecular weight (269.06 g/mol , C₈H₄BrN₂O₃) and may enhance halogen bonding in biological systems .
Synthetic Note: Chloro derivatives are more challenging to synthesize due to side reactions, as observed in contrasting results between Ye et al. and Molnár et al. .
Saturated vs. Aromatic Ring Systems
- It is explored as a precursor for norrimazole, a compound with reported central nervous system activity .
Biological Relevance : Saturation may decrease metabolic degradation, extending half-life in vivo compared to fully aromatic analogs .
Diuretic Activity Comparison
Amide derivatives of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid exhibit stronger diuretic effects than structurally similar 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. For example, ethylamide derivatives of the pyridopyrimidine core showed 1.5–2× higher efficacy in rat models, attributed to improved membrane permeability and target affinity .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |
|---|---|---|---|---|
| 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | C₉H₇N₂O₃ | 191.16 | 33359-68-1 | Methyl at 7-position |
| 7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | C₉H₅ClN₂O₃ | 224.60 | 217181-68-5 | Chloro substituent |
| 6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid | C₉H₈N₂O₃ | 204.18 | 51081-65-3 | Methyl at 6-position |
| 6,7,8,9-Tetrahydro-6-methyl-4-oxo derivative | C₁₀H₁₂N₂O₃ | 208.21 | 735269-97-3 | Saturated ring system |
Biological Activity
7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.
- Molecular Formula : C12H12N2O3
- Molecular Weight : 232.24 g/mol
- CAS Number : 5435-82-5
Synthesis
The compound can be synthesized via a reaction involving diethyl 2-(ethoxymethylene)malonate and 5-methylpyridin-2-amine under microwave conditions, yielding approximately 58% of the desired product. The synthesis process involves heating the reactants in acetonitrile with DBU as a base, followed by purification through crystallization .
Antimicrobial Properties
Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents. The mechanism often involves interference with bacterial DNA synthesis or protein function .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrido[1,2-a]pyrimidine derivatives. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle regulatory proteins. For example, compounds with similar structures have demonstrated efficacy against melanoma and breast cancer cells by targeting specific signaling pathways involved in tumor growth .
Enzyme Inhibition
This compound has also been studied for its role as an enzyme inhibitor. It has shown potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is relevant for diabetes management. DPP-IV inhibitors improve glycemic control by prolonging the action of incretin hormones that regulate insulin secretion .
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid?
The compound can be synthesized via condensation and cyclization reactions. A common method involves reacting 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with ethyl N-alkylglycinates in methanol under triethylamine catalysis. Subsequent treatment with sodium methoxide facilitates cyclization, followed by acidification to yield the carboxylic acid derivative . Key steps include maintaining room temperature during intermediate formation and controlled heating (50–60°C) for cyclization.
Q. How is the purity and structure of this compound validated in academic research?
Characterization typically employs NMR (¹H, ¹³C), IR spectroscopy, and HPLC. For example, ¹H-NMR in DMSO-d₆ resolves aromatic protons (δ 8.72 ppm for pyridine H) and methyl groups (δ 2.56 ppm), while IR confirms carbonyl stretches (C=O at ~1700 cm⁻¹). HPLC (≥98% purity) ensures analytical consistency .
Q. What safety precautions are critical when handling this compound?
Avoid ignition sources (P210) and ensure proper ventilation. Use PPE (gloves, lab coat) and follow protocols for handling reactive intermediates (e.g., POCl₃ in advanced syntheses). Safety data sheets (SDS) emphasize neutralization of acidic byproducts and disposal via regulated waste streams .
Advanced Research Questions
Q. How do substituent variations impact the reactivity of the pyridopyrimidine core during functionalization?
Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilic substitution but require aggressive reagents like POCl₃ under reflux. Conversely, methyl groups at position 7 stabilize intermediates, enabling milder conditions (e.g., triethylamine at room temperature). Contrasting methodologies in (room temperature) and (reflux with POCl₃) highlight substituent-dependent optimization .
Q. What strategies resolve contradictions in spectral data for structurally analogous derivatives?
Discrepancies in NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism. For example, reports δ 13.99 ppm for carboxylic protons in DMSO, while notes δ 8.72 ppm for aromatic protons in similar solvents. Cross-referencing with computational models (e.g., PubChem’s InChI data) and variable-temperature NMR can clarify ambiguities .
Q. How can catalytic systems improve yield in large-scale syntheses?
Palladium or copper catalysts (e.g., in ) enhance condensation efficiency for aryl halide intermediates. Optimizing solvent polarity (DMF vs. toluene) and catalyst loading (5–10 mol%) increases yield while minimizing byproducts. Batch reactors with controlled temperature gradients (50–60°C) are preferred for reproducibility .
Q. What computational tools aid in predicting the biological activity of derivatives?
Molecular docking studies using software like AutoDock Vina can model interactions with target enzymes (e.g., bacterial DNA gyrase). Substituent effects on logP (lipophilicity) and hydrogen-bonding capacity (e.g., carboxylic acid vs. ester derivatives) are critical for optimizing pharmacokinetic profiles .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
